4-butoxy-N-(sec-butyl)benzamide
Description
4-Butoxy-N-(sec-butyl)benzamide is a benzamide derivative characterized by a butoxy substituent at the para-position of the benzene ring and a secondary butyl (sec-butyl) group attached to the amide nitrogen. The sec-butyl group may influence pharmacokinetic properties, such as lipophilicity and metabolic stability, compared to other N-substituted benzamides .
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-butan-2-yl-4-butoxybenzamide |
InChI |
InChI=1S/C15H23NO2/c1-4-6-11-18-14-9-7-13(8-10-14)15(17)16-12(3)5-2/h7-10,12H,4-6,11H2,1-3H3,(H,16,17) |
InChI Key |
DPUCHBALQUVVRK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(C)CC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(C)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The pharmacological and physicochemical properties of 4-butoxy-N-(sec-butyl)benzamide can be contextualized by comparing it to related compounds (Table 1).
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Functional Differences
- In contrast, the thiophenylethyl group in 4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide increases aromaticity and polar surface area, which may reduce CNS bioavailability . Fluorophenyl-substituted analogs (e.g., VU0357121, VU0040237) exhibit enhanced potency at mGluR5 due to halogen bonding and π-stacking interactions with receptor subpockets .
Pharmacological Targets :
- FPR2 Agonists : Quin-C1, a quinazoline-benzamide hybrid, activates FPR2 with high selectivity, promoting neutrophil chemotaxis and calcium signaling . The absence of a quinazoline moiety in this compound suggests divergent target engagement.
- mGluR5 PAMs : VU0357121 and related compounds potentiate mGluR5 via allosteric sites distinct from the MPEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) binding pocket, enabling pro-cognitive effects without interfering with orthosteric ligands .
Therapeutic Potential
- CNS Disorders : Fluorophenyl-substituted benzamides (e.g., VU0357121) reverse cognitive deficits in schizophrenia models by enhancing synaptic plasticity . The sec-butyl analog’s ability to modulate similar pathways remains unexplored.
- Inflammatory Diseases : Quin-C1’s FPR2 activation suggests utility in vascular injury imaging , whereas this compound’s lack of a quinazoline scaffold may limit FPR2 affinity.
Notes and Limitations
Data Gaps: Pharmacokinetic profiles (e.g., bioavailability, half-life) of this compound are unreported, unlike VU0357121, which has known CNS penetration .
Target Specificity : The sec-butyl group may confer selectivity for undiscovered targets, warranting high-throughput screening.
Therapeutic Implications : Structural modifications (e.g., fluorination, heterocyclic appendages) in analogs highlight the benzamide scaffold’s versatility for tailored drug design.
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